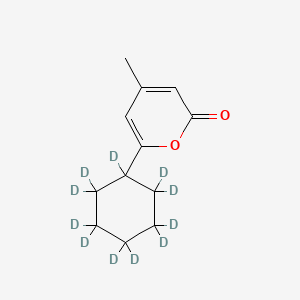

Tetrahydro Curcumin-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydrocurcumin-d6 is a deuterium-labeled Tetrahydrocurcumin . Tetrahydrocurcumin is a Curcuminoid which displays inhibitory activity for CYP2C9 and CYP3A4 . It is a colorless compound and a major metabolite of curcumin , which is known to possess antioxidant activity and inhibitory effects on tertiary butyl hydroperoxide-induced lipid peroxidation .

Synthesis Analysis

The synthesis of Tetrahydrocurcumin-d6 was carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds . The most efficient grinding time for mechanochemical synthesis was determined using PXRD and DSC techniques .Molecular Structure Analysis

Structural modification of curcumin represents a strategy to improve its stability, water solubility, pharmaceutical properties, and bioactivity . Numerous structural analogues of curcumin, including curcuminoids, have been developed .Chemical Reactions Analysis

Curcumin is known to undergo various chemical reactions that have biological relevance like nucleophilic addition reactions, and metal chelation . It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage .科学的研究の応用

Anti-Inflammatory Activity

Tetrahydrocurcumin, the most abundant curcumin transformation product in biological systems, has been found to have improved anti-inflammatory activity and higher bioavailability than curcumin . In a study, tetrahydrocurcumin inhibited TNF-α and IL-6 production . Several tetrahydrocurcumin derivatives also showed inhibition of TNF-α, IL-6, and PGE 2 production .

Disease Prevention and Treatment

Tetrahydrocurcumin (THC), a major active metabolite of curcumin, has been shown to have a wide range of biological activities and significant treatment effects on various diseases . It has higher bioavailability and stability than curcumin, making it a promising candidate for pharmacological applications .

Neurological Disorders

THC has been found to have potential therapeutic effects on neurological disorders . The mechanisms of these effects involve the modulation of various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB .

Metabolic Syndromes

THC has also been shown to have treatment effects on metabolic syndromes . The pharmacological effects of THC in this area involve the modulation of PI3K/Akt/mTOR and AMPK signaling pathways .

Cancers

Research has indicated that THC has potential therapeutic effects on various types of cancers . The mechanisms of these effects involve the modulation of Wnt/β-catenin signaling pathway .

Inflammatory Diseases

THC has been found to have potential therapeutic effects on inflammatory diseases . The mechanisms of these effects involve the modulation of NF-κB and Nrf2 signaling pathways .

Antioxidant Evaluation

Tetrahydrocurcumin-loaded ultradeformable nanovesicular cream has been formulated and optimized for antioxidant evaluation . The optimized THC-TF suspension showed a vesicle size of 212 ± 4.78 nm, a zeta potential of –40.3 mV, and percentage entrapment efficiency of 83.74 ± 0.21 .

作用機序

Target of Action

Tetrahydro Curcumin-d6 (THC), a major active metabolite of curcumin, has been found to interact with various targets in the body. These include MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . These targets play crucial roles in cellular signaling, inflammation, and oxidative stress responses .

Mode of Action

THC acts as a scavenger of oxygen species , such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

THC affects several biochemical pathways. It has been shown to suppress the TAK1-NF-κB pathway , which plays a significant role in inflammation and cancer . It also modulates other pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin , which are involved in cell growth, inflammation, oxidative stress, and other cellular processes .

Pharmacokinetics

The pharmacokinetics of THC is superior to that of curcumin. Curcumin, due to its poor systemic bioavailability, is rapidly metabolized and eliminated from the body . Thc, being a major active metabolite of curcumin, hashigher bioavailability and stability than curcumin . This makes THC a more effective therapeutic agent.

Result of Action

The molecular and cellular effects of THC’s action are diverse. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 . It also suppresses the expression of cyclooxygenase 2 (COX-2) , a key enzyme involved in inflammation . Moreover, THC has been found to have anti-cancerous effects , with studies showing its ability to decrease cell proliferation and increase apoptosis .

Action Environment

The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the formulation of THC can affect its bioavailability and therapeutic efficacy . Furthermore, the presence of other compounds can influence the anti-inflammatory activity of THC . Therefore, the action environment plays a crucial role in the effectiveness of THC.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahydro Curcumin-d6 involves the reduction of Curcumin-d6 using a suitable reducing agent.", "Starting Materials": [ "Curcumin-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)" ], "Reaction": [ "Dissolve Curcumin-d6 in methanol", "Add a catalytic amount of acetic acid to the solution", "Add sodium borohydride to the solution slowly while stirring", "Maintain the temperature of the reaction mixture at 0-5°C", "Stir the reaction mixture for 1-2 hours", "Quench the reaction by adding water", "Extract the product using a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Tetrahydro Curcumin-d6-d6" ] } | |

CAS番号 |

1794898-13-7 |

製品名 |

Tetrahydro Curcumin-d6 |

分子式 |

C21H24O6 |

分子量 |

378.454 |

IUPAC名 |

1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione |

InChI |

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3 |

InChIキー |

LBTVHXHERHESKG-WFGJKAKNSA-N |

SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |

同義語 |

1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6; HZIV 81-2-d6; NSC 687845-d6; Sabiwhite-d6; Tetrahydrodiferuloylmethane-d6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)

![(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589246.png)

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)